

An In-Depth Technical Guide to 6-fluoro-3-methyl-1H-indazole

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Compound of Interest

Compound Name: 6-fluoro-3-methyl-1H-indazole

Cat. No.: B125520

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Abstract

This technical guide provides a comprehensive overview of **6-fluoro-3-methyl-1H-indazole**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, including its CAS number and IUPAC name, and summarizes its physicochemical properties. A survey of synthetic methodologies for the indazole scaffold is presented, alongside a discussion of the potential biological significance of this class of compounds, particularly as kinase inhibitors. While specific experimental data for the title compound is limited in publicly available literature, this guide provides predicted spectral data and outlines general experimental protocols relevant to its synthesis and potential biological evaluation.

Chemical Identity and Properties

6-fluoro-3-methyl-1H-indazole is a substituted indazole with a fluorine atom at the 6-position and a methyl group at the 3-position of the bicyclic aromatic ring system.

Table 1: Chemical Identifiers for **6-fluoro-3-methyl-1H-indazole**

Identifier	Value
CAS Number	159305-16-5
IUPAC Name	6-fluoro-3-methyl-1H-indazole
Molecular Formula	C ₈ H ₇ FN ₂
Molecular Weight	150.15 g/mol

A summary of key physicochemical properties is provided in Table 2. These values are critical for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.

Table 2: Physicochemical Properties of **6-fluoro-3-methyl-1H-indazole**

Property	Value	Source
Molecular Weight	150.15	-
Molecular Formula	C ₈ H ₇ FN ₂	-

Note: Experimentally determined values for properties such as melting point, boiling point, and solubility for **6-fluoro-3-methyl-1H-indazole** are not readily available in the reviewed literature. These would need to be determined empirically.

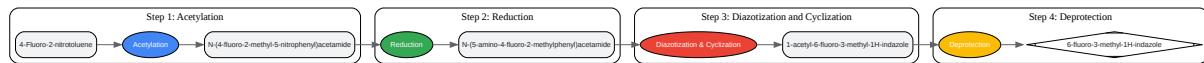
Synthesis and Elucidation

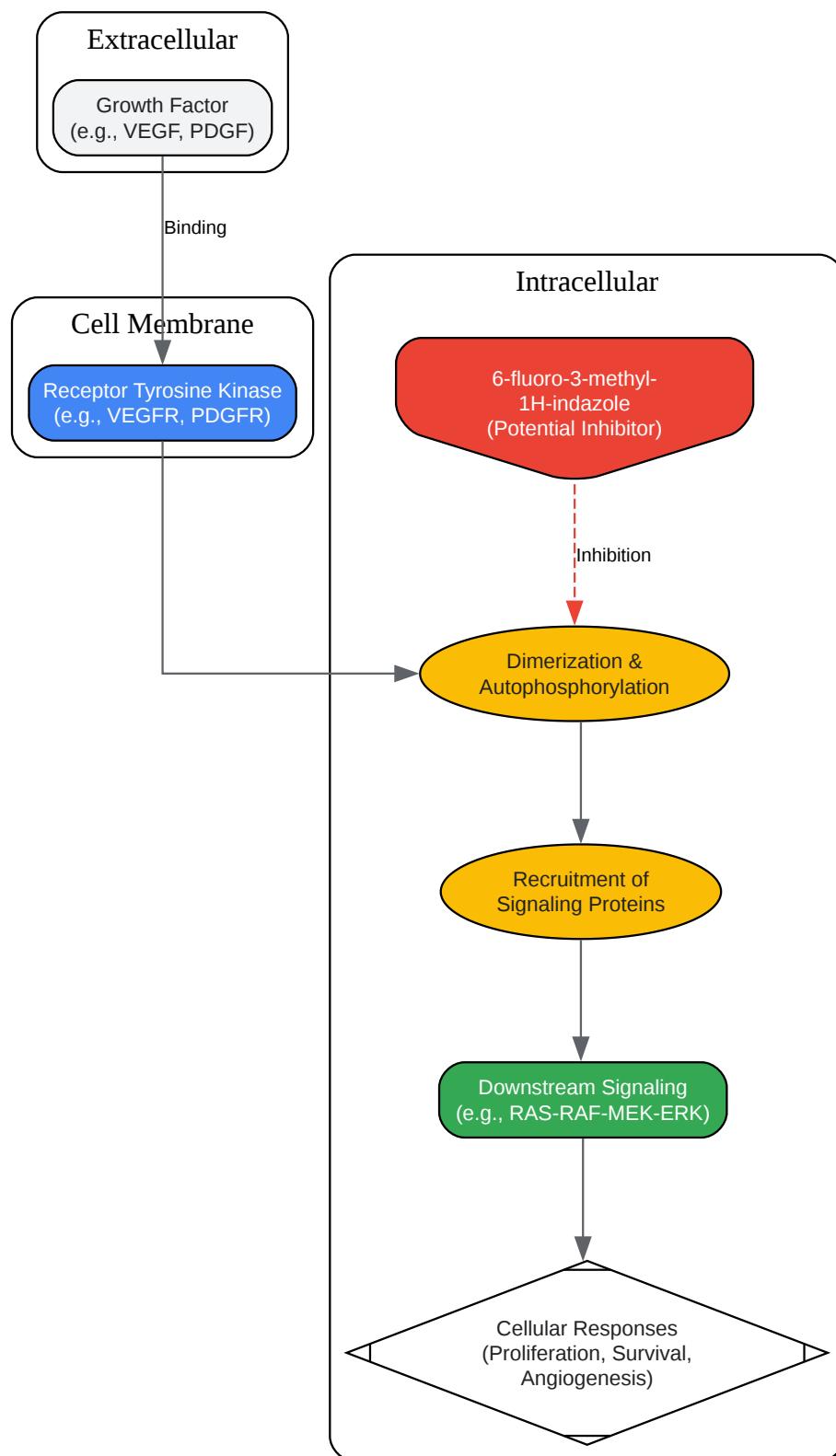
While a specific, detailed experimental protocol for the synthesis of **6-fluoro-3-methyl-1H-indazole** is not extensively documented in readily accessible scientific literature, several established methods for the synthesis of substituted indazoles can be adapted. A common and effective approach involves the cyclization of appropriately substituted ortho-toluidine derivatives.

General Synthetic Approach

A plausible synthetic route, based on classical indazole syntheses, is outlined below. This multi-step process typically starts from a substituted aniline and proceeds through diazotization and

cyclization.



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